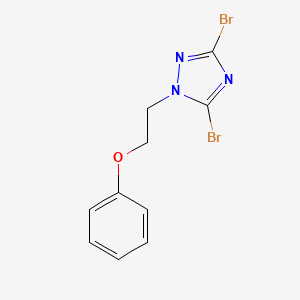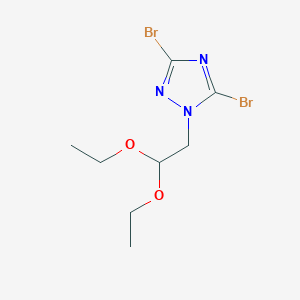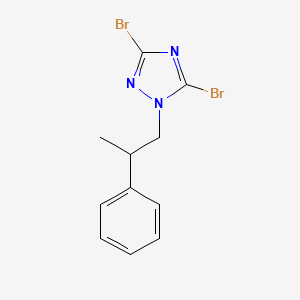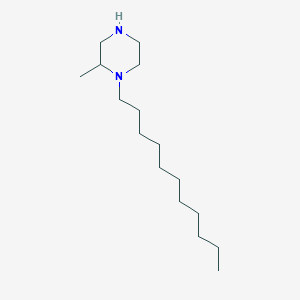![molecular formula C11H5Br2F6N3 B6344665 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole CAS No. 1240568-76-6](/img/structure/B6344665.png)
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of azole ring that consists of three carbon atoms and two nitrogen atoms . The molecule also contains a phenyl group (a ring of six carbon atoms, akin to benzene) which is substituted with two trifluoromethyl groups (-CF3). Trifluoromethyl groups are known for their high electronegativity and can greatly influence the properties of the molecules they are part of .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the electronegative trifluoromethyl groups and the polarizable bromine atoms. The 1,2,4-triazole ring is a planar, aromatic ring, which might participate in π-stacking interactions .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors. The presence of the bromine atoms makes it likely that it can undergo nucleophilic substitution reactions. The trifluoromethyl groups might also influence the compound’s reactivity due to their high electronegativity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the highly electronegative trifluoromethyl groups and the polarizable bromine atoms might increase the compound’s polarity, potentially making it more soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Medicinal Chemistry
Triazole compounds, including 1H-1,2,4-triazoles, have been extensively researched for their vast potential in medicinal chemistry due to their structural versatility and broad spectrum of biological activities. The triazoles are known for their significant anti-inflammatory, antimicrobial, antifungal, antioxidant, antiviral activities, and more. They serve as key scaffolds in drug discovery, with various triazole derivatives being explored for novel therapeutic applications. Notably, these compounds' stability in both acidic and basic conditions enhances their utility in developing new pharmaceuticals (Ferreira et al., 2013).
Advances in Triazole Synthesis
The synthesis of triazoles, particularly through eco-friendly procedures, has garnered attention. Advances in Copper-catalyzed Azide-alkyne Cycloadditions (CuAAC) have allowed for the development of triazoles under conditions that prioritize energy efficiency, sustainability, and reduced environmental impact. These methodologies not only facilitate the synthesis of triazoles but also contribute to green chemistry initiatives, making the production of triazole derivatives more accessible and environmentally responsible (de Souza et al., 2019).
Triazoles in Proton-Conducting Membranes
The use of 1,2,4-triazole and its derivatives extends beyond pharmaceuticals into materials science, particularly in the development of proton-conducting membranes for fuel cells. These compounds significantly improve the membranes' thermal and electrochemical stability, mechanical strength, and ionic conductivity, especially under anhydrous conditions at high temperatures. The presence of triazole units within polymer matrices contributes to enhanced performance characteristics, making these materials promising for future energy technologies (Prozorova & Pozdnyakov, 2023).
Triazole Derivatives as Corrosion Inhibitors
The application of triazole derivatives, especially 1,2,3-triazoles, as corrosion inhibitors for various metal surfaces in aggressive media, showcases the versatility of these compounds beyond the biomedical sphere. These derivatives exhibit high efficiency in protecting metals and alloys from corrosion, offering a sustainable and environmentally friendly alternative to traditional corrosion inhibitors. Their easy preparation, stability, and non-toxic nature make them suitable for industrial applications, including in metal processing and protection (Hrimla et al., 2021).
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential biological activities, given that many triazole derivatives are known to have such activities . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as to develop efficient synthesis methods.
Wirkmechanismus
Mode of Action
Compounds with similar structures, such as 1h-1,2,3-triazole, have been reported to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the proton conduction pathways.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used extensively in promoting organic transformations . This suggests that the compound might affect biochemical pathways related to these transformations.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a study has shown that a 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework was able to suppress the diffusion of polysulfides, leading to improved capacity and cyclic stability of lithium-sulfur batteries . This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other chemical species.
Biochemische Analyse
Biochemical Properties
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-3,5-dibromo-1H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can interact with cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the PI3K/AKT pathway, which is crucial for cell survival and proliferation . By modulating this pathway, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies[4][4].
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its binding to cytochrome P450 enzymes inhibits their catalytic function, leading to changes in metabolic pathways . Additionally, the compound can act as an allosteric modulator, altering the conformation of target proteins and affecting their function . These interactions can result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various conditions, but its effects can change over time due to degradation or metabolic transformation . Long-term exposure to the compound has been shown to result in sustained inhibition of target enzymes and prolonged alterations in cellular function . These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can further modulate biochemical processes . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites in cells . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity . For example, its interaction with membrane transporters can facilitate its uptake into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the endoplasmic reticulum can enhance its interaction with cytochrome P450 enzymes, thereby modulating metabolic pathways . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Eigenschaften
IUPAC Name |
1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-3,5-dibromo-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2F6N3/c12-8-20-9(13)22(21-8)4-5-1-6(10(14,15)16)3-7(2-5)11(17,18)19/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOQFAPDCBUGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2F6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)




![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B6344627.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344647.png)
![3,5-Dibromo-1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344659.png)

![1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344684.png)
![1-[4-(2-Chlorophenoxy)butyl]-2-methylpiperazine](/img/structure/B6344685.png)
